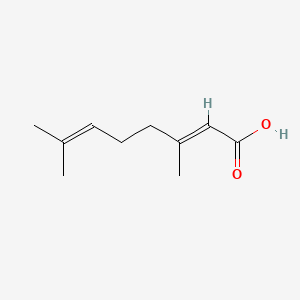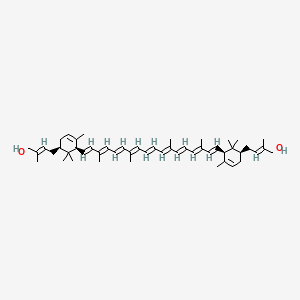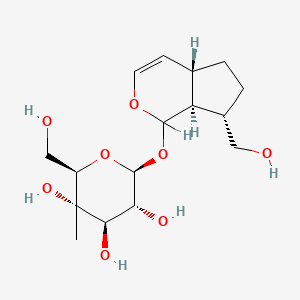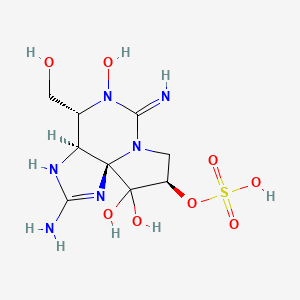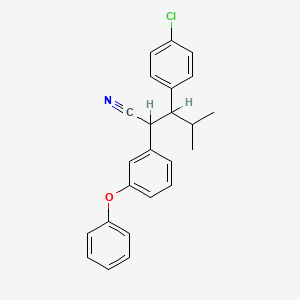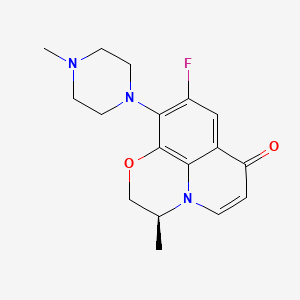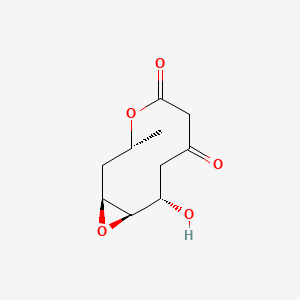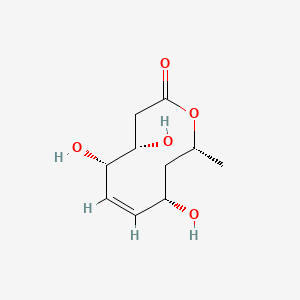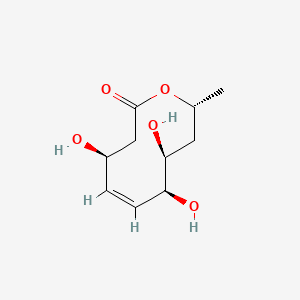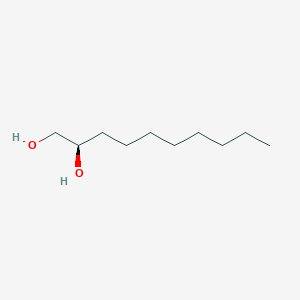
1,2-Decanediol
Overview
Description
1,2-Decanediol is a colorless liquid with a pleasant odor . It has the molecular formula C10H22O2 and a molecular weight of 174.2805 . It is an aromatic hydrocarbon with a fatty acid residue and is a glycol that is decane bearing two hydroxy substituents located at positions 1 and 2 .
Synthesis Analysis
This compound can be synthesized by adding 3 moles of acetone to 1 mole of a mixture of 1-nonene oxide and 1-decene oxide at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a decane backbone with hydroxy groups attached at the 1 and 2 positions .Chemical Reactions Analysis
The hydrodeoxygenation of this compound over Cu/SiO2-Al2O3 underwent a different reaction mechanism in which decanal was formed as the intermediate .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 48-50 °C and a boiling point of 255 °C . It exhibits solubility in water while being insoluble in ethanol .Scientific Research Applications
Thermochemical Properties
1,2-Decanediol has been studied for its thermochemical properties. Li et al. (1999) conducted a study using adiabatic calorimetry and thermoanalytical techniques, determining the low-temperature heat capacities and identifying a solid-liquid phase transition in 1,10-decanediol. This research provides insight into the compound's thermal behavior and properties, which can be vital for various industrial applications (Li, Tan, Meng, & Song, 1999).
Anti-Inflammatory and Antioxidant Properties
Di Caprio et al. (2019) explored the anti-inflammatory and antioxidant properties of this compound in lipopolysaccharide-stimulated keratinocytes. They found that this compound can enhance cell viability, reduce the release of inflammatory mediators, and limit the depletion of cellular antioxidants. This suggests potential applications in managing bacterial-induced or aggravated skin conditions (Di Caprio, Monfrecola, Balato, Balato, Gasparri, Micillo, & Lembo, 2019).
Metabolic Engineering and Biotechnological Production
Niu et al. (2018) reported on the metabolic engineering of Escherichia coli for the de novo biosynthesis of1,2-propanediol (which is structurally related to this compound) via lactic acid. This research demonstrated the potential for biotechnological production of similar diols using engineered microbial strains, highlighting the relevance of such compounds in industrial applications (Niu, Kramer, Mueller, Liu, & Guo, 2018).
Nitrification Inhibition in Agriculture
Lu et al. (2019) investigated the use of 1,9-decanediol (closely related to this compound) as a biological nitrification inhibitor in agricultural soils. They found that it effectively inhibits nitrification and reduces soil N2O emissions, making it a promising agent for enhancing agricultural efficiency and reducing environmental impact (Lu, Zhang, Jiang, Kronzucker, Shen, & Shi, 2019).
Cosmetic and Personal Care Applications
Jung (2022) explored the use of this compound and its derivatives in personal care and cosmetic products. The study focused on synthesizing galactoside derivatives of this compound, aiming to develop safer alternatives for use in cosmetics. This research highlights the compound's potential in the cosmetic industry, especially as a preservative (Jung, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Decanediol, an organic compound belonging to the 1,2-alkanediol family, primarily targets bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . These bacteria are part of the human skin microbiome and play a significant role in skin health and disease.
Mode of Action
The antibacterial activity of this compound is dependent on its alkyl chain length . It exhibits significant bactericidal activity, meaning it can kill bacteria rather than merely inhibiting their growth
Result of Action
The primary result of this compound’s action is the reduction of bacterial populations on the skin, particularly Staphylococcus species . This can lead to improvements in skin conditions associated with bacterial overgrowth or infection. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties , which could contribute to its beneficial effects on skin health.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and cosmetic esters can affect its absorption and distribution in the skin . Furthermore, its antibacterial activity may be affected by the specific conditions of the skin microbiome, including the presence of other microbial species and the pH and moisture levels of the skin .
Properties
IUPAC Name |
decane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009388 | |
| Record name | 1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Acros Organics MSDS] | |
| Record name | 1,2-Decanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-86-4 | |
| Record name | 1,2-Decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57M60MI88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Decanediol, like other 1,2-alkanediols, disrupts bacterial cell membranes due to its amphiphilic nature. [, , ] The exact mechanism is not fully elucidated, but it is believed that this compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell death. [] This effect is particularly potent against bacteria responsible for body odor, such as Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis. []
A: this compound (chemical formula: C10H22O2) has a molecular weight of 174.28 g/mol. [] While the provided research doesn't delve into detailed spectroscopic data, it's important to note that as a 1,2-alkanediol, it possesses two hydroxyl groups on the first and second carbon atoms of its alkane chain. []
A: Research indicates a strong correlation between the length of the alkane chain in 1,2-alkanediols and their antimicrobial activity, sensory irritation potential, and percutaneous absorption. [] Longer chains, such as in this compound, tend to have increased antimicrobial activity but also higher sensory irritation potential, likely due to greater membrane interference and intrinsic toxicity. [, ] Conversely, percutaneous absorption decreases with increasing chain length. []
A: Yes, this compound exhibits synergistic antimicrobial activity when combined with other compounds. [, , ] For instance, it demonstrates enhanced efficacy against microorganisms causing osmidrosis, acne, and mycosis when used in ternary mixtures with 2-phenoxyethanol and other 1,2-alkanediols like 1,2-hexanediol. [] Another study highlighted its synergistic effect with licochalcone A and carnitine against Propionibacterium acnes, the bacteria associated with acne. []
A: Yes, this compound is frequently incorporated into cosmetic and dermatological preparations. [, , , , ] Its antimicrobial properties make it effective against acne and body odor. [, , ] Studies have explored its use in moisturizers, sunscreen formulations, and other topical applications. [, , , ]
A: Research demonstrates that this compound can be utilized in the synthesis of various compounds. One study employed enzymatic synthesis to create this compound galactoside, a potentially safer alternative to this compound for cosmetics. [] Another study investigated the use of this compound as a comonomer in the synthesis of branched poly(butylene succinate) copolymers, exploring their thermal, crystallization, and mechanical properties. []
A: While generally considered safe for cosmetic use, some studies suggest that this compound, especially with increasing chain length, may have higher skin irritation potential. [, ] This effect could be due to increased membrane interference or inherent toxicity. [] Further research is crucial for a complete understanding of its safety profile and potential long-term effects.
A: Various analytical methods have been used to study this compound and its effects. Franz diffusion cell systems are employed to assess its percutaneous absorption. [] High-performance liquid chromatography (HPLC) is a common technique to analyze and quantify this compound in various samples. [] Mass spectrometry is used to identify and characterize this compound and its derivatives, such as this compound galactoside. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


